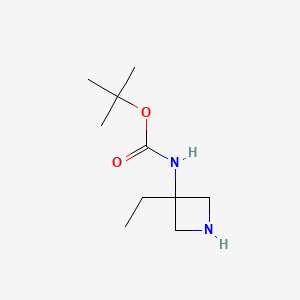

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone

Descripción general

Descripción

3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone (3-MPM) is a synthetic compound that has been studied for its potential applications in the field of scientific research. It has been shown to have various biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action and to evaluate the advantages and limitations of its use.

Aplicaciones Científicas De Investigación

Antiviral Agents

The pyrrolidine ring has been investigated for its antiviral properties. Researchers have synthesized derivatives of this scaffold and evaluated their efficacy against various viruses. These compounds may inhibit viral replication or entry by interacting with viral enzymes or receptors .

Analgesics and Anti-Inflammatory Agents

Pyrrolidine-based molecules have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways and reduce inflammation makes them interesting candidates for drug development. Researchers explore structure-activity relationships (SAR) to optimize their pharmacological profiles .

Anticancer Compounds

The pyrrolidine ring contributes to the three-dimensional diversity of anticancer agents. By modifying substituents on the ring, scientists can fine-tune interactions with cellular targets. Some pyrrolidine derivatives exhibit cytotoxic effects against cancer cells, making them valuable in oncology research .

Neuroprotective Agents

Researchers investigate pyrrolidine-based compounds for their neuroprotective properties. These molecules may enhance neuronal survival, reduce oxidative stress, or modulate neurotransmitter systems. Their potential in treating neurodegenerative diseases warrants further exploration .

Enzyme Inhibitors

The pyrrolidine scaffold can serve as a template for designing enzyme inhibitors. By targeting specific enzymes involved in disease pathways, these compounds may offer therapeutic benefits. Researchers study their binding modes and selectivity to optimize drug candidates .

Chiral Ligands in Asymmetric Synthesis

Due to the stereogenicity of pyrrolidine carbons, chiral derivatives play a crucial role in asymmetric synthesis. They serve as ligands for enantioselective reactions, enabling the production of single enantiomers. These ligands find applications in pharmaceutical and agrochemical synthesis .

Direcciones Futuras

Propiedades

IUPAC Name |

(3-methylpyrrolidin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(4-5-11-8-10)9(13)12-6-2-3-7-12/h11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDNOXALPIKRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Aminoethyl)piperidin-1-yl]ethanone](/img/structure/B582361.png)

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)

![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)